molecular formula C8H3ClF3NS B13635379 3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole

3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole

Cat. No.: B13635379
M. Wt: 237.63 g/mol
InChI Key: ZQBRRIPASXWHDK-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a chlorine atom at the 3rd position and a trifluoromethyl group at the 5th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole typically involves the reaction of 3,5-dihalobenzotrifluoride with a suitable sulfur source. One common method includes the use of 3,5-dihalo-4-aminotrifluorotoluene as a starting material, which undergoes a diazotization deamination reaction to yield 3,5-dihalobenzotrifluoride. This intermediate is then subjected to a Grignard reagent reaction, followed by a nucleophilic addition reaction with a trifluoromethylation reagent .

Industrial Production Methods

Industrial production of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole often involves large-scale synthesis using cost-effective and readily available raw materials. The process typically includes the steps mentioned above, optimized for large-scale production to ensure high yield and economic viability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane and sodium trifluoroacetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .

Scientific Research Applications

3-chloro-5-(trifluoromethyl)-1,2-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, the trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H3ClF3NS

Molecular Weight

237.63 g/mol

IUPAC Name

3-chloro-5-(trifluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H3ClF3NS/c9-7-5-3-4(8(10,11)12)1-2-6(5)14-13-7/h1-3H

InChI Key

ZQBRRIPASXWHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NS2)Cl

Origin of Product

United States

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